(S)-Tetrahydro-2H-pyran-3-carboxylic acid (S)-Tetrahydro-2H-pyran-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1391742-13-4
VCID: VC7946479
InChI: InChI=1S/C6H10O3/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m0/s1
SMILES: C1CC(COC1)C(=O)O
Molecular Formula: C6H10O3
Molecular Weight: 130.14

(S)-Tetrahydro-2H-pyran-3-carboxylic acid

CAS No.: 1391742-13-4

Cat. No.: VC7946479

Molecular Formula: C6H10O3

Molecular Weight: 130.14

* For research use only. Not for human or veterinary use.

(S)-Tetrahydro-2H-pyran-3-carboxylic acid - 1391742-13-4

Specification

CAS No. 1391742-13-4
Molecular Formula C6H10O3
Molecular Weight 130.14
IUPAC Name (3S)-oxane-3-carboxylic acid
Standard InChI InChI=1S/C6H10O3/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m0/s1
Standard InChI Key YEWPVCUHKJABMV-YFKPBYRVSA-N
Isomeric SMILES C1C[C@@H](COC1)C(=O)O
SMILES C1CC(COC1)C(=O)O
Canonical SMILES C1CC(COC1)C(=O)O

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

(S)-THP acid possesses a molecular formula of C6H10O3\text{C}_6\text{H}_{10}\text{O}_3 and a molecular weight of 130.14 g/mol . The tetrahydropyran ring adopts a chair conformation, with the carboxylic acid group (-COOH) occupying the equatorial position at the 3rd carbon (Figure 1). The (S)-configuration at this chiral center is defined by the Cahn-Ingold-Prelog priority rules, where the substituents are ordered as -COOH > -O- (ether oxygen) > -CH2_2- groups .

Figure 1: Stereochemical Configuration of (S)-THP Acid

OHOOC-C-HCH2\begin{array}{ccc} & \text{O} & \\ & | & \\ \text{HOOC} & \text{-C-} & \text{H} \\ & | & \\ & \text{CH}_2 & \\ \end{array}

The (S)-enantiomer exhibits a specific spatial arrangement critical for its interactions in biological systems .

Spectroscopic and Computational Data

PubChem’s computed properties reveal key insights:

  • XLogP3: 0.1, indicating moderate hydrophobicity .

  • Topological Polar Surface Area: 46.5 Ų, reflecting significant polarity due to the carboxylic acid and ether groups .

  • Hydrogen Bond Donor/Acceptor Count: 1 donor (-COOH) and 3 acceptors (two ether oxygens, one carbonyl oxygen) .

These properties suggest (S)-THP acid is soluble in polar solvents like water or ethanol, a hypothesis supported by its storage recommendation at 0–8°C to prevent decomposition .

Synthesis and Production Challenges

Asymmetric Synthesis Strategies

While detailed synthetic routes are proprietary, general approaches for chiral tetrahydropyran derivatives include:

  • Enzymatic Resolution: Using lipases or esterases to separate enantiomers from racemic mixtures .

  • Chiral Pool Synthesis: Deriving the (S)-configuration from naturally occurring chiral precursors, such as sugars .

  • Catalytic Asymmetric Hydrogenation: Employing transition metal catalysts to induce stereoselectivity during ring formation .

A key challenge lies in achieving high enantiomeric excess (ee) while maintaining cost efficiency. For instance, enzymatic methods often require optimized pH and temperature conditions to avoid racemization .

Applications in Pharmaceutical and Organic Chemistry

Drug Intermediate

The carboxylic acid group enables (S)-THP acid to act as a building block for protease inhibitors and kinase modulators. Its tetrahydropyran ring mimics sugar moieties, facilitating interactions with carbohydrate-binding proteins . Preliminary studies suggest derivatives could target enzymes like neuraminidase or HIV proteases, though mechanistic data remain unpublished .

Chiral Auxiliary

In asymmetric synthesis, (S)-THP acid’s rigid structure directs the stereochemical outcome of reactions. For example, it has been used to induce enantioselectivity in aldol reactions, yielding β-hydroxy carbonyl compounds with >90% ee .

Comparative Analysis with Structural Analogs

Table 1: Physicochemical Comparison of Tetrahydropyran Derivatives

CompoundXLogP3Polar Surface Area (Ų)Chiral Centers
(S)-THP acid0.146.51
Tetrahydro-2H-pyran-4-carboxylic acid-0.246.50
Dihydro-2H-pyran-3-ol0.533.41

(Data sourced from PubChem and ChemicalBook )

The (S)-THP acid’s lower XLogP3 compared to dihydro-2H-pyran-3-ol highlights its enhanced polarity, favoring aqueous solubility. Its single chiral center contrasts with non-chiral analogs like tetrahydro-2H-pyran-4-carboxylic acid, underscoring its utility in enantioselective synthesis.

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